6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol
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Overview
Description
6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol is a complex organic compound that features a quinoline and purine moiety connected via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a quinoline derivative reacts with a purine derivative in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol involves its interaction with specific molecular targets. The quinoline and purine moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-quinolyl-1,3-tropolones: These compounds share the quinoline moiety and have been studied for their anti-cancer properties.
2,3’-biquinolyl derivatives: These compounds also feature a quinoline structure and are known for their regioselective nucleophilic addition reactions.
Uniqueness
6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol is unique due to its specific combination of quinoline and purine moieties connected via a sulfanyl bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
646510-94-3 |
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Molecular Formula |
C15H11N5OS |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
6-(quinolin-2-ylmethylsulfanyl)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C15H11N5OS/c21-15-19-13-12(16-8-17-13)14(20-15)22-7-10-6-5-9-3-1-2-4-11(9)18-10/h1-6,8H,7H2,(H2,16,17,19,20,21) |
InChI Key |
YMPNDLILYYQJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CSC3=NC(=O)NC4=C3NC=N4 |
Origin of Product |
United States |
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